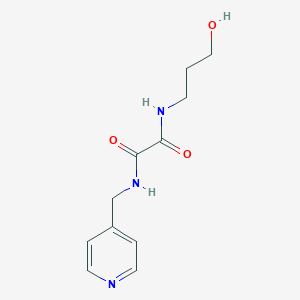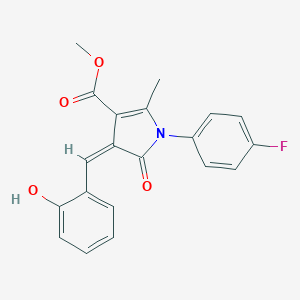![molecular formula C18H19N3O2 B299125 (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione, also known as E-64d, is a potent inhibitor of cysteine proteases. E-64d has been widely used in scientific research for its ability to inhibit lysosomal cathepsins, which are important in a variety of biological processes, including protein degradation, antigen processing, and apoptosis.
作用机制
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a potent inhibitor of cysteine proteases, including cathepsins B, L, and S. It works by irreversibly binding to the active site of these enzymes, preventing them from cleaving their substrates. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a covalent inhibitor, meaning that it forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme. This irreversible binding makes (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione a very potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, such as collagen and elastin, by cathepsins B and L. It has also been shown to inhibit the processing of antigens by cathepsins S and L, which are important for the activation of T cells. In addition, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins.
实验室实验的优点和局限性
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it useful for studying the role of these enzymes in various biological processes. It is also a covalent inhibitor, meaning that it forms a stable bond with the active site of the enzyme, making it a very potent inhibitor. However, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has some limitations for lab experiments. It is not specific to a particular cysteine protease, meaning that it can inhibit multiple enzymes at once. This can make it difficult to determine the specific role of a particular enzyme in a biological process. In addition, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is an irreversible inhibitor, meaning that it cannot be removed from the enzyme once it has bound to it.
未来方向
There are several future directions for the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in scientific research. One direction is the development of more specific inhibitors of cysteine proteases. This would allow researchers to study the role of individual enzymes in biological processes, without the potential for off-target effects. Another direction is the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in the treatment of lysosomal storage diseases. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to reduce the accumulation of undegraded substrates in lysosomes, making it a potential therapeutic agent for these diseases. Finally, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione could be used in the development of new cancer therapies. Its ability to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins makes it a promising candidate for further study.
合成方法
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is synthesized from L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane (E-64), which is obtained from the reaction of L-trans-epoxysuccinyl-leucylamido(3-methylbutane) with guanidine hydrochloride. E-64 is then reacted with 4-ethylphenylhydrazine and sodium methoxide to produce (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione. The final product is purified by recrystallization from ethanol.
科学研究应用
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been widely used in scientific research as an inhibitor of lysosomal cathepsins. It has been shown to inhibit cathepsin B, L, and S, as well as other cysteine proteases. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been used in studies of protein degradation, antigen processing, and apoptosis. It has also been used in studies of lysosomal storage diseases, such as Gaucher's disease and Niemann-Pick disease, where it has been shown to reduce the accumulation of undegraded substrates in lysosomes.
属性
产品名称 |
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
(5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c1-4-13-5-7-15(8-6-13)21-11(2)9-14(12(21)3)10-16-17(22)20-18(23)19-16/h5-10H,4H2,1-3H3,(H2,19,20,22,23)/b16-10- |
InChI 键 |
BMJVXMQVWCVIEM-YBEGLDIGSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C |
SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
规范 SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)

![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)